4-Allyloxybenzophenone
Overview
Description
4-Allyloxybenzophenone, also known as 2-Hydroxy-4-allyloxybenzophenone, is a chemical compound with the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .
Molecular Structure Analysis
The molecular structure of 4-Allyloxybenzophenone is represented by the linear formula H2C=CHCH2OC6H3(OH)COC6H5 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Physical And Chemical Properties Analysis
4-Allyloxybenzophenone has a melting point of 67-70 °C . It is soluble in toluene . The compound has a density of 1.165±0.06 g/cm3 .Scientific Research Applications
Synthesis and Material Applications
4-Allyloxybenzophenone has been investigated for its role in the synthesis of novel materials with enhanced properties. For example, it has been used in the synthesis and characterization of novel benzoxazine monomers containing allyl groups, which upon thermal cure form thermosets exhibiting excellent thermomechanical properties and thermal stability, surpassing those of polybenzoxazines without allyl groups (Agag & Takeichi, 2003). This indicates its potential in developing materials with high thermal resistance.
Environmental and Analytical Chemistry
Research has also focused on the environmental impact and analytical detection of benzophenone derivatives, including 4-Allyloxybenzophenone, in various contexts. For instance, the study of degradation pathways and environmental persistence of benzophenone UV filters in water treatment processes reveals the formation of hazardous by-products, highlighting the need for careful consideration of these compounds in environmental risk assessments (Sun et al., 2019).
Health and Safety
While 4-Allyloxybenzophenone itself has not been directly linked to health studies in the provided research, related benzophenone derivatives have been examined for their potential endocrine-disrupting effects. Such studies are crucial in understanding the broader implications of benzophenone compounds on human health and safety, considering their widespread use in consumer products as UV filters (Molina-Molina et al., 2008).
Safety And Hazards
properties
IUPAC Name |
phenyl-(4-prop-2-enoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h2-11H,1,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGRLFEHAONPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292940 | |
Record name | 4-Allyloxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxybenzophenone | |
CAS RN |
42403-77-0 | |
Record name | NSC86527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Allyloxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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